

# Zeteletinib hemiadipate stock solution preparation and storage

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## Compound of Interest

Compound Name: Zeteletinib hemiadipate

Cat. No.: B10832660

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## Application Notes and Protocols: Zeteletinib Hemiadipate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Zeteletinib, as **zeteletinib hemiadipate**, is a potent and selective, orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.<sup>[1][2]</sup> It demonstrates nanomolar potency against wild-type RET, as well as various RET mutations and fusions, including the V804M/L gatekeeper mutations and the M918T mutation, which are common in several types of cancer.<sup>[1][2]</sup> Zeteletinib exhibits over 300-fold selectivity for RET compared to VEGFR2.<sup>[1][2]</sup> In addition to RET, it has been shown to inhibit platelet-derived growth factor receptor (PDGFR) alpha and beta.<sup>[1]</sup> Dysregulation of the RET signaling pathway is a known driver in the development and progression of various cancers, making zeteletinib a valuable tool for research and potential therapeutic development.<sup>[1]</sup>

### Physicochemical and Storage Information

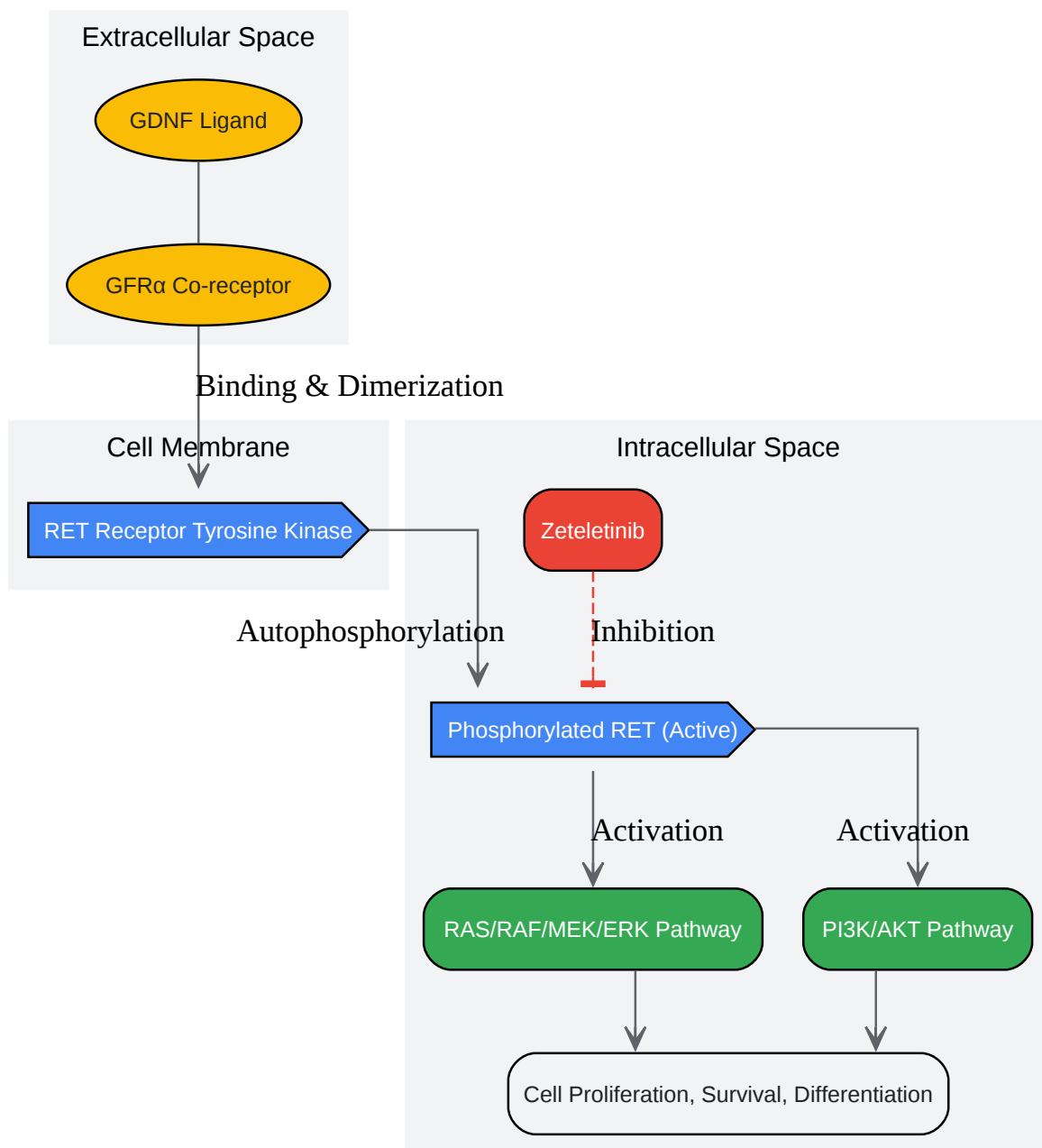
A summary of the key quantitative data for **zeteletinib hemiadipate** is provided in the table below.

Property	Value
Synonyms	BOS-172738 hemiadipate, DS-5010 hemiadipate
Molecular Formula	$C_{25}H_{23}F_3N_4O_4 \cdot \frac{1}{2}C_6H_{10}O_4$
Molecular Weight	573.55 g/mol
CAS Number	2375837-06-0

## Signaling Pathway

Zeteletinib primarily targets the RET receptor tyrosine kinase. Upon binding of its ligand, glial cell line-derived neurotrophic factor (GDNF), RET dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and differentiation. In various cancers, RET can be constitutively activated through mutations or chromosomal rearrangements, leading to uncontrolled cell growth. Zeteletinib inhibits the kinase activity of RET, thereby blocking these downstream oncogenic signals.

## Zeteletinib Signaling Pathway Inhibition

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Inhibition of the RET signaling pathway by zeteletinib.

## Stock Solution Preparation and Storage

## Solubility

Precise, publicly available quantitative solubility data for **zeteletinib hemiadipate** in common laboratory solvents is limited. Based on information from suppliers of similar kinase inhibitors, it is anticipated to be soluble in dimethyl sulfoxide (DMSO). It is recommended to perform a small-scale solubility test before preparing a large stock solution.

## Recommended Storage Conditions

The following storage recommendations are based on supplier information.

Form	Storage Temperature	Recommended Duration
Powder	-20°C	2 years
In DMSO	4°C	2 weeks
In DMSO	-80°C	6 months

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

## Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution of **zeteletinib hemiadipate** in DMSO. The actual amounts should be adjusted based on the required volume and concentration for your specific experiments.

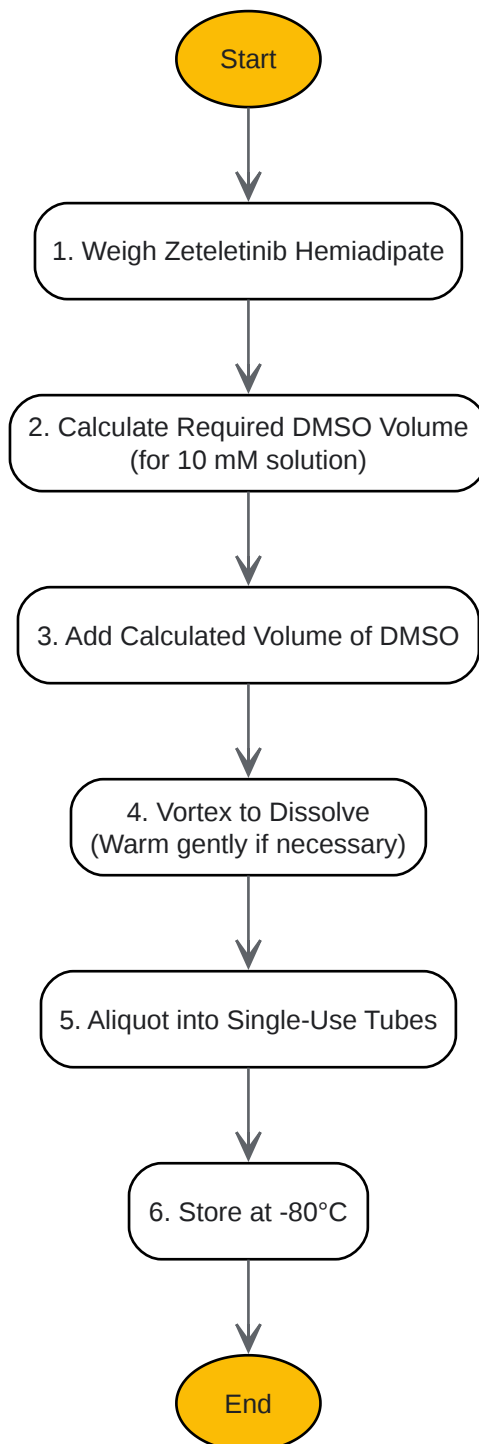
Materials:

- **Zeteletinib hemiadipate** powder
- Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated balance

- Vortex mixer
- Pipettes and sterile filter tips

Workflow Diagram:

#### Zeteletinib Stock Solution Preparation Workflow



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Workflow for preparing **zeteletinib hemiadipate** stock solution.

Procedure:

- Preparation: Bring the **zeteletinib hemiadipate** powder and DMSO to room temperature before opening to prevent condensation.
- Weighing: Carefully weigh the desired amount of **zeteletinib hemiadipate** powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.74 mg of the compound.
  - Calculation:
    - Molecular Weight (MW) = 573.55 g/mol
    - Desired Concentration (C) = 10 mM = 0.01 mol/L
    - Desired Volume (V) = 1 mL = 0.001 L
    - Mass (m) =  $C * V * MW = 0.01 \text{ mol/L} * 0.001 \text{ L} * 573.55 \text{ g/mol} = 0.0057355 \text{ g} = 5.74 \text{ mg}$
- Dissolution: Add the calculated volume of DMSO to the vial containing the **zeteletinib hemiadipate** powder.
- Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a short period) may aid in dissolution. Ensure the solution is clear before proceeding.
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes or cryovials. This will minimize contamination and degradation from repeated freeze-thaw cycles.
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, a stock solution can be stored at 4°C for up to 2 weeks.

## Safety and Handling

**Zeteletinib hemiadipate** is a bioactive compound and should be handled with care.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

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## References

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